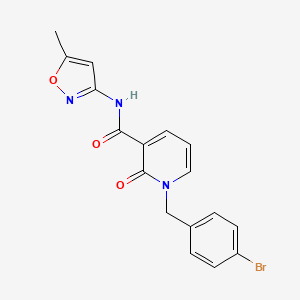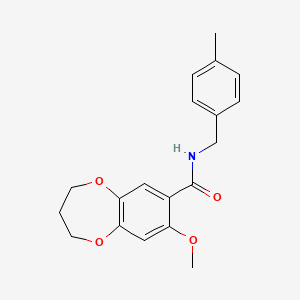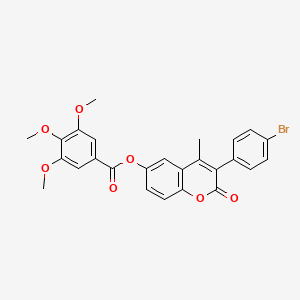
(E)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-N-[(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL]-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-ENAMIDE: is a complex organic compound characterized by its unique structure, which includes a phthalazinone moiety and a trimethoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL]-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-ENAMIDE typically involves a multi-step process:
Formation of the Phthalazinone Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the phthalazinone ring.
Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group is introduced through a coupling reaction, often using reagents such as palladium catalysts in a Suzuki or Heck coupling reaction.
Formation of the Enamide Linkage: The final step involves the formation of the enamide linkage through a condensation reaction between the phthalazinone derivative and the trimethoxyphenyl derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group in the phthalazinone moiety, potentially leading to the formation of alcohol derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, (2E)-N-[(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL]-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-ENAMIDE is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (2E)-N-[(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL]-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-ENAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
類似化合物との比較
Similar Compounds
- (2E)-N-[(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL]-3-(3,4-DIMETHOXYPHENYL)PROP-2-ENAMIDE
- (2E)-N-[(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL]-3-(3,4,5-TRIMETHOXYBENZYL)PROP-2-ENAMIDE
Uniqueness
The uniqueness of (2E)-N-[(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL]-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-ENAMIDE lies in its specific combination of functional groups and structural features. The presence of the phthalazinone moiety and the trimethoxyphenyl group provides a distinct set of chemical properties, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C21H21N3O5 |
|---|---|
分子量 |
395.4 g/mol |
IUPAC名 |
(E)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C21H21N3O5/c1-27-17-10-13(11-18(28-2)20(17)29-3)8-9-19(25)22-12-16-14-6-4-5-7-15(14)21(26)24-23-16/h4-11H,12H2,1-3H3,(H,22,25)(H,24,26)/b9-8+ |
InChIキー |
XDDULBOUNZBBBX-CMDGGOBGSA-N |
異性体SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NCC2=NNC(=O)C3=CC=CC=C32 |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCC2=NNC(=O)C3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-bromobenzyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B14971262.png)
![2-(4-chloro-3-methylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B14971266.png)
![N-(4-Chlorophenyl)-2-{[4-methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}acetamide](/img/structure/B14971268.png)
![N-({3-[(4-Methoxyphenyl)methyl]-3H-imidazo[4,5-B]pyridin-2-YL}methyl)-3,4-dimethylbenzene-1-sulfonamide](/img/structure/B14971283.png)
![1-(4-Methoxyphenyl)-5-oxo-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}pyrrolidine-3-carboxamide](/img/structure/B14971287.png)
![2-Ethoxy-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}benzamide](/img/structure/B14971295.png)
![2-{[5-(1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B14971298.png)
![N-(4-methylphenyl)-3-[3-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B14971308.png)
![2-({3-Tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B14971319.png)


![2-{[6-(4-methoxyphenyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B14971337.png)
![5,7-dimethyl-3-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14971343.png)

